4-Benzyloxy-3-methoxyphenol
Overview
Description
4-Benzyloxy-3-methoxyphenol, also known as 4-(Benzyloxy)-3-methoxyphenol, is an organic compound with the molecular formula C14H14O3. This compound is a derivative of phenol and is characterized by the presence of a benzyloxy group and a methoxy group attached to the aromatic ring. It is used in various chemical and industrial applications due to its unique properties.
Scientific Research Applications
4-Benzyloxy-3-methoxyphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stabilizing properties.
Safety and Hazards
Future Directions
The [1,2,4]triazolo[4,3-a]pyridine derivative 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine was prepared in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate . This indicates potential future directions for the synthesis and application of 4-Benzyloxy-3-methoxyphenol and its derivatives.
Mechanism of Action
Target of Action
4-Benzyloxy-3-methoxyphenol, also known as Monobenzone, primarily targets melanocytes . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .
Mode of Action
Monobenzone exerts a depigmenting effect on the skin by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
It is proposed that it increases the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Result of Action
The primary result of the action of this compound is the depigmentation of the skin . By increasing the excretion of melanin from melanocytes, it causes the skin to lose its color over time . This can be particularly noticeable in individuals with darker skin tones .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to sunlight reduces the depigmenting effect of the drug . Therefore, individuals using this compound are often advised to limit their exposure to the sun .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is often produced in bulk quantities for use in various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-methoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Comparison with Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of 4-Benzyloxy-3-methoxyphenol.
4-Benzyloxyphenol: Lacks the methoxy group present in this compound.
3-Methoxyphenol: Lacks the benzyloxy group present in this compound.
Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which impart specific chemical and physical properties. These functional groups enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-methoxy-4-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-14-9-12(15)7-8-13(14)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAGTXPLZDYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340224 | |
Record name | 4-BENZYLOXY-3-METHOXYPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40232-88-0 | |
Record name | 4-BENZYLOXY-3-METHOXYPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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